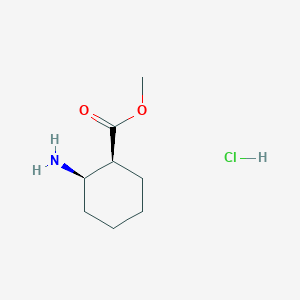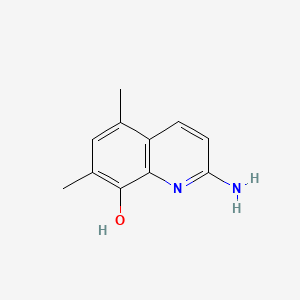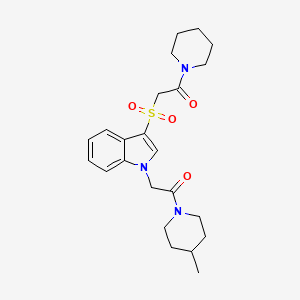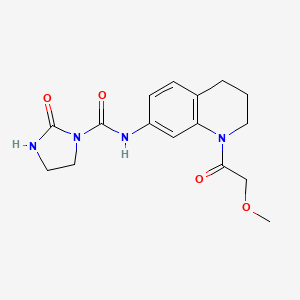![molecular formula C22H24BrN3O2 B2839174 N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574566-71-4](/img/structure/B2839174.png)
N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide” is a complex organic compound. It belongs to the class of quinazoline derivatives . Quinazolines are a group of organic compounds that have a wide range of biological properties . They are frequently encountered heterocycles with broad applications including antimalarial, antitumor, anticonvulsant, fungicidal, antimicrobial, and anti-inflammatory .
Synthesis Analysis
The synthesis of quinazoline derivatives has attracted considerable attention due to their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . For example, treatment of 4-alkylsubstituted quinazoline with monoperphthalic acid in ether at room temperature for 5 hours afforded mixtures of the corresponding N-1 and N-3 oxides as well as the quinazolinone derivative .Molecular Structure Analysis
Quinazolines are benzo-fused pyrimidine derivatives . Pyrimidine is a six-membered heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 3 . Both nitrogen atoms of the pyrimidine nucleus of quinazolines can be oxidised to afford either the 1-oxide or 3-oxide derivatives .Chemical Reactions Analysis
Quinazoline derivatives are known for their reactivity as intermediates in the synthesis of quinazoline analogues and their ring-expanded derivatives . The pyrimidine ring readily undergoes N-oxidation using hydrogen peroxide, m-chloroperbenzoic acid (MCPBA), monopermaleic acid, monoperphtalic acid, or p-methylperbenzoic acid to afford pyrimidine N-oxides .Aplicaciones Científicas De Investigación
Antiallergy and Anti-inflammatory Applications
A series of compounds related to the query compound have been evaluated for their ability to antagonize slow-reacting substance of anaphylaxis (SRS-A) induced contractions and to inhibit thromboxane synthase in vitro. This research suggests potential applications of such compounds in treating asthma and allergic reactions due to their oral activity in inhibiting LTE4-induced bronchoconstriction and skin wheal formation in animal models. These findings indicate that compounds within this chemical class may offer new therapeutic strategies for managing allergic and inflammatory conditions (Tilley et al., 1987).
Anticancer Research
Another significant area of application is in anticancer research. Derivatives of pyrido[2,1-b]quinazoline have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For instance, some carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic properties, with certain compounds demonstrating curative effects in mouse models of colon tumors. This suggests that the chemical class of the query compound could serve as a basis for developing new antitumor agents with enhanced efficacy and solubility, potentially offering novel options for cancer treatment (Deady et al., 2003).
Enzyme Inhibition for Therapeutic Applications
Research on related compounds also explores their role as enzyme inhibitors, particularly tyrosine kinase inhibitors. These compounds, due to their structural affinity and inhibition capabilities, can interfere with the epidermal growth factor receptor (EGFR) tyrosine kinase activity, presenting a viable approach in the development of targeted therapies for diseases such as non-small-cell lung cancer (NSCLC). This line of investigation underscores the potential for compounds in this class to serve as templates for creating effective inhibitors against specific disease-causing enzymes (Rewcastle et al., 1996).
Platelet Activating Factor (PAF) Antagonists
Compounds in the pyrido[2,1-b]quinazoline class have also been studied for their ability to inhibit the binding of platelet activating factor (PAF) to its receptor, which plays a significant role in inflammatory processes. Such compounds have demonstrated effectiveness in blocking PAF-induced thrombocytopenia and hypotension in animal models, suggesting their utility in designing new classes of PAF antagonists for treating inflammatory diseases (Tilley et al., 1988).
Direcciones Futuras
Quinazoline derivatives represent valuable intermediates in the synthesis of benzodiazepine analogues and other polycyclic compounds of biological importance . Therefore, considerable effort has been devoted to the synthesis, transformation, and biological properties of these benzo-fused pyrimidine derivatives . It is hoped that this information will help medicinal chemistry researchers to design and synthesize new derivatives or analogues to treat various diseases .
Propiedades
IUPAC Name |
N-(4-bromo-3-methylphenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O2/c1-3-25-19-13-15(21(27)24-16-8-10-18(23)14(2)12-16)7-9-17(19)22(28)26-11-5-4-6-20(25)26/h7-10,12-13,20H,3-6,11H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXCUAFHUFFOBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid hydrochloride](/img/structure/B2839092.png)


![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyloxolane-2-carboxamide](/img/structure/B2839096.png)

![N-(4-chlorophenyl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]pteridin-4-amine](/img/structure/B2839098.png)
![1-[4-[4-(4,5,6,7-Tetrahydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]phenyl]ethanone](/img/structure/B2839101.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2839102.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2839107.png)
![3-methoxyphenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2839108.png)

